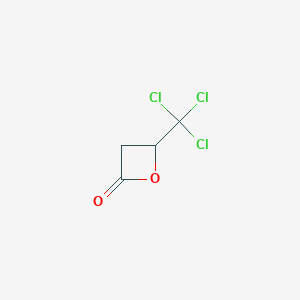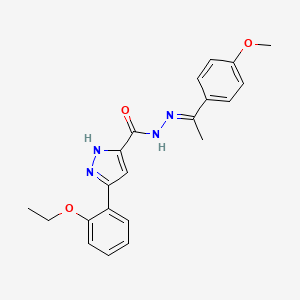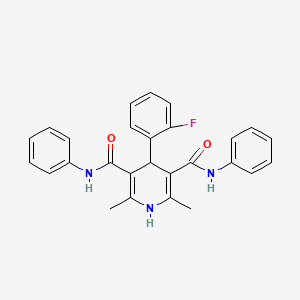
4-(Trichloromethyl)-2-oxetanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trichloromethyl)-2-oxetanone is an organic compound characterized by the presence of a trichloromethyl group attached to an oxetanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trichloromethyl)-2-oxetanone typically involves the reaction of trichloromethyl ketones with suitable reagents under controlled conditions. One common method is the cyclization of trichloromethyl ketones with ethylene oxide in the presence of a base, such as potassium carbonate, to form the oxetanone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trichloromethyl)-2-oxetanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Methyl-substituted oxetanones.
Substitution: Various substituted oxetanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Trichloromethyl)-2-oxetanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Trichloromethyl)-2-oxetanone involves its interaction with specific molecular targets, leading to various biochemical effects. The trichloromethyl group can undergo metabolic transformations, generating reactive intermediates that interact with cellular components. These interactions can modulate enzymatic activities and signaling pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridine: Similar in having a halogenated methyl group attached to a heterocyclic ring.
Benzotrichloride: Contains a trichloromethyl group attached to a benzene ring.
Uniqueness
4-(Trichloromethyl)-2-oxetanone is unique due to its oxetanone ring structure, which imparts distinct chemical reactivity and potential applications compared to other trichloromethyl-containing compounds. The presence of the oxetanone ring can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
5895-35-2 |
|---|---|
Fórmula molecular |
C4H3Cl3O2 |
Peso molecular |
189.42 g/mol |
Nombre IUPAC |
4-(trichloromethyl)oxetan-2-one |
InChI |
InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9-2/h2H,1H2 |
Clave InChI |
CPNBMBBRKINRNE-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC1=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11994184.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B11994198.png)



![4-methyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide](/img/structure/B11994209.png)

![Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate](/img/structure/B11994215.png)
![9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11994218.png)
![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11994236.png)

![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994248.png)

methylidene]benzenesulfonamide](/img/structure/B11994264.png)
